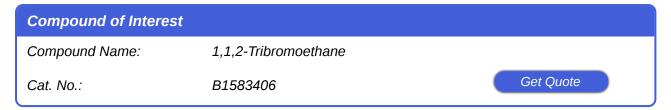


A Comparative Guide to the Spectroscopic Cross-Validation of 1,1,2-Tribromoethane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **1,1,2- Tribromoethane** and its structural analogs, **1,1,2-**Trichloroethane and **1,1,2,2-**Tetrabromoethane. The data presented is intended to aid in the identification, characterization, and quantitative analysis of these halogenated hydrocarbons through various spectroscopic techniques. Detailed experimental protocols are provided to support the reproducibility of the cited data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1,1,2-Tribromoethane** and its alternatives. This allows for a direct comparison of their spectral characteristics.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data



Compound	¹ H NMR Chemical Shifts (ppm)	¹³ C NMR Chemical Shifts (ppm)
1,1,2-Tribromoethane	4.10 (d, 2H, -CH ₂ Br), 5.85 (t, 1H, -CHBr ₂)	37.5 (-CH ₂ Br), 49.6 (-CHBr ₂)
1,1,2-Trichloroethane	3.97 (d, 2H, -CH ₂ Cl), 5.77 (t, 1H, -CHCl ₂)[1]	50.2 (-CH ₂ Cl), 70.5 (-CHCl ₂)[1]
1,1,2,2-Tetrabromoethane	6.35 (s, 2H, -CHBr ₂)	36.1 (-CHBr ₂)

Table 2: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)

Compound	C-H Stretching	C-H Bending	C-X Stretching (X=Br, Cl)
1,1,2-Tribromoethane	~2980, ~3050	~1240, ~1410	~540, ~660 (C-Br)
1,1,2-Trichloroethane	~2975, ~3010	~1250, ~1420	~670, ~750 (C-Cl)
1,1,2,2- Tetrabromoethane	~3020	~1190	~530, ~630 (C-Br)

Table 3: Mass Spectrometry - Key Mass-to-Charge Ratios (m/z) and Relative Intensities

Compound	Molecular Ion (M+)	Base Peak	Other Key Fragments
1,1,2-Tribromoethane	264, 266, 268, 270	107/109 ([C ₂ H ₂ Br] ⁺)	185/187 ([CH ₂ Br ₂]+), 157/159 ([CHBr]+)
1,1,2-Trichloroethane	132, 134, 136	97/99 ([C2H2Cl]+)	83/85 ([CH ₂ Cl] ⁺), 61/63 ([CHCl] ⁺)
1,1,2,2- Tetrabromoethane	342, 344, 346, 348, 350	185/187 ([C2HBr2]+)	265/267/269 ([CHBr3]+), 106/108 ([C2HBr]+)

Table 4: Raman Spectroscopy - Key Vibrational Frequencies (cm⁻¹)



Compound	C-H Stretching	C-X Stretching (X=Br, Cl)
1,1,2-Tribromoethane	~2985, ~3055	~220, ~545 (C-Br)
1,1,2-Trichloroethane	~2980, ~3015	~250, ~675 (C-Cl)
1,1,2,2-Tetrabromoethane	~3025	~180, ~535 (C-Br)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be a starting point for researchers to adapt to their specific instrumentation and experimental needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Samples were prepared by dissolving approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Spectroscopy:
 - Instrument: Bruker Avance III 400 MHz spectrometer.
 - Pulse Program: zg30.
 - Number of Scans: 16.
 - Relaxation Delay (d1): 1.0 s.
 - Acquisition Time: 3.98 s.
 - Spectral Width: 20.5 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: Bruker Avance III 100 MHz spectrometer.
 - Pulse Program: zgpg30 (proton-decoupled).



• Number of Scans: 1024.

Relaxation Delay (d1): 2.0 s.

Acquisition Time: 1.36 s.

Spectral Width: 238 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin liquid film of the neat compound was placed between two potassium bromide (KBr) plates.
- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16.

Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced via direct injection into a gas chromatograph
 (GC) coupled to the mass spectrometer.
- GC-MS System: Agilent 7890B GC coupled to an Agilent 5977A MSD.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness).
- Oven Program: Initial temperature of 40°C held for 2 min, then ramped to 250°C at 10°C/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 m/z.



Raman Spectroscopy

• Sample Preparation: Samples were analyzed as neat liquids in a glass vial.

• Instrument: Thermo Scientific DXR2xi Raman Imaging Microscope.

• Excitation Laser: 532 nm.

· Laser Power: 10 mW.

• Objective: 50x.

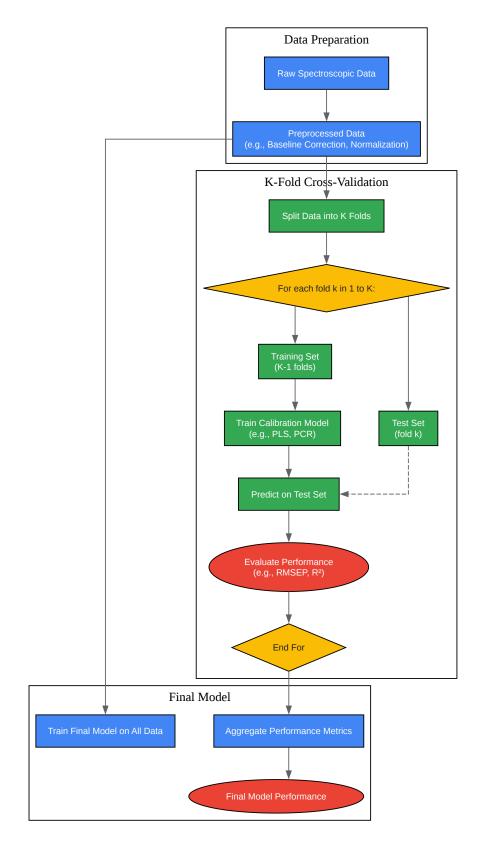
• Integration Time: 10 s.

• Number of Exposures: 10.

Cross-Validation Workflow

The following diagram illustrates a typical cross-validation workflow for developing a robust spectroscopic calibration model for quantitative analysis. This process ensures the model's predictive performance is reliable and not overfitted to the initial training data.





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Caption: Workflow for K-Fold Cross-Validation of a Spectroscopic Model.



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References

- 1. 1,1,2-Trichloroethane | CHCl2CH2Cl | CID 6574 PubChem [pubchem.ncbi.nlm.nih.gov]
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